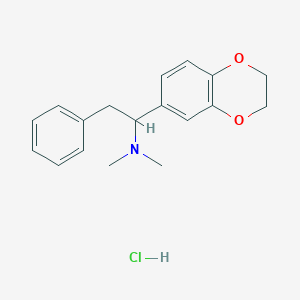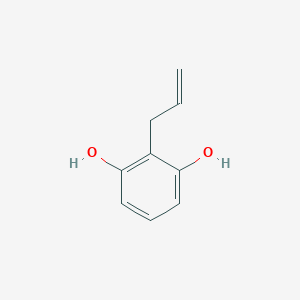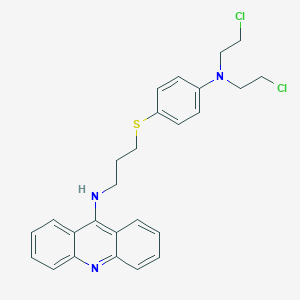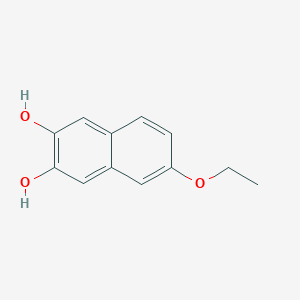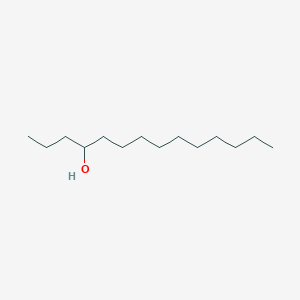
6-Methoxycyclohexene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxycyclohexene-1-carbaldehyde, also known as MCHCA, is an organic compound that is widely used in scientific research applications. It is a colorless liquid with a strong odor and is primarily used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 6-Methoxycyclohexene-1-carbaldehyde is not well-understood, but it is believed to act as a reactive intermediate in organic synthesis reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 6-Methoxycyclohexene-1-carbaldehyde. However, it is considered to be a relatively safe compound with low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methoxycyclohexene-1-carbaldehyde in lab experiments is its high reactivity, which makes it a useful starting material for the synthesis of various organic compounds. However, its strong odor and potential toxicity can be a limitation in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 6-Methoxycyclohexene-1-carbaldehyde. One area of interest is the development of new synthetic methods that utilize 6-Methoxycyclohexene-1-carbaldehyde as a starting material. Additionally, further studies are needed to understand the mechanism of action and potential applications of 6-Methoxycyclohexene-1-carbaldehyde in various fields of research.
Métodos De Síntesis
6-Methoxycyclohexene-1-carbaldehyde can be synthesized through a multi-step process that involves the reaction of cyclohexanone with methanol and hydrochloric acid. The resulting product is then oxidized using potassium permanganate to produce 6-Methoxycyclohexene-1-carbaldehyde.
Aplicaciones Científicas De Investigación
6-Methoxycyclohexene-1-carbaldehyde has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
137032-93-0 |
|---|---|
Nombre del producto |
6-Methoxycyclohexene-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
6-methoxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8-5-3-2-4-7(8)6-9/h4,6,8H,2-3,5H2,1H3 |
Clave InChI |
MMAPHOPWBIHEKM-UHFFFAOYSA-N |
SMILES |
COC1CCCC=C1C=O |
SMILES canónico |
COC1CCCC=C1C=O |
Sinónimos |
1-Cyclohexene-1-carboxaldehyde, 6-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






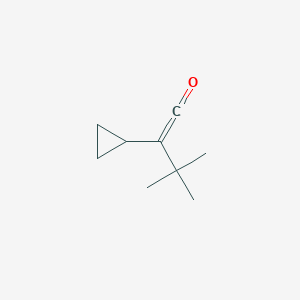
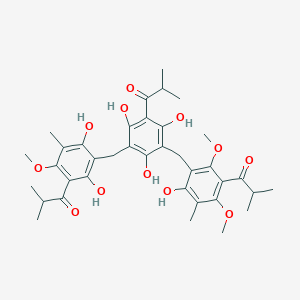
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
